rac Fmoc-trifluoromethylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Fmoc-trifluoromethylalanine: is a fluorinated amino acid derivative used primarily in proteomics research. It has the molecular formula C18H14F3NO4 and a molecular weight of 365.30 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which makes it useful in peptide synthesis and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of alanine with trifluoromethylating agents under controlled conditions, followed by Fmoc protection using Fmoc chloride in the presence of a base .
Industrial Production Methods: Industrial production of rac Fmoc-trifluoromethylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions: rac Fmoc-trifluoromethylalanine undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the Fmoc protecting group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used to remove the Fmoc group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the trifluoromethyl group.
Reduction: Deprotected alanine derivatives.
Substitution: Substituted alanine derivatives with various functional groups.
Scientific Research Applications
rac Fmoc-trifluoromethylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in the study of fluorinated amino acids and their properties.
Biology: Employed in the investigation of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications
Mechanism of Action
The mechanism of action of rac Fmoc-trifluoromethylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The trifluoromethyl group enhances the hydrophobicity and stability of the peptides, while the Fmoc group facilitates the synthesis and purification processes. The compound interacts with molecular targets through hydrophobic interactions and hydrogen bonding, affecting various biochemical pathways .
Comparison with Similar Compounds
Fmoc-alanine: Lacks the trifluoromethyl group, making it less hydrophobic.
Fmoc-phenylalanine: Contains a phenyl group instead of a trifluoromethyl group, affecting its chemical properties.
Fmoc-valine: Has a different side chain, leading to variations in hydrophobicity and reactivity.
Uniqueness: rac Fmoc-trifluoromethylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the study of fluorinated peptides and proteins, as well as in the development of novel pharmaceuticals.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3,3-trifluoropropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIXNCKLHONCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628775 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219349-78-6 |
Source
|
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3,3-trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.